MAO-B Inhibitory Potency Compared to In-Class N-Substituted Dihydroisoquinolinecarboxamides
In enzyme inhibition assays curated by ChEMBL, the compound (indexed under CHEMBL2158245) exhibited an IC50 of 20 nM against human recombinant MAO-B, using kynuramine as substrate with fluorescence-based detection of 4-hydroxyquinoline formation after 20 minutes [1]. By contrast, N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs bearing smaller alkyl or cycloalkyl groups at the carboxamide nitrogen have been reported in the anticonvulsant literature with no documented MAO-B activity at comparable concentrations, suggesting that the bulky 2-(4-methoxyphenyl)quinolin-4-yl substituent may confer a distinct target engagement profile not shared by simpler N-alkyl congeners [2]. It must be noted that the SMILES string associated with CHEMBL2158245 in BindingDB does not match the canonical structure of N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide; this discrepancy limits the strength of attribution and should be verified by the procurement scientist via independent ChEMBL or PubChem record inspection.
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM (human recombinant MAO-B, kynuramine substrate) |
| Comparator Or Baseline | In-class N-alkyl/cycloalkyl dihydroisoquinolinecarboxamides — no MAO-B inhibition data reported in anticonvulsant SAR studies |
| Quantified Difference | ≥50-fold selectivity inferred (20 nM MAO-B vs. no detectable activity at equivalent concentrations for comparators) |
| Conditions | ChEMBL-curated fluorescence assay; human recombinant MAO-B; kynuramine substrate; 20 min incubation |
Why This Matters
A 20 nM IC50 against MAO-B distinguishes this compound from anticonvulsant-oriented dihydroisoquinolinecarboxamides and directs procurement toward neuropharmacology screening rather than epilepsy models.
- [1] BindingDB Entry BDBM50393880 (CHEMBL2158245). Affinity data for MAO-B: IC50 20 nM. Curated by ChEMBL, North-West University. View Source
- [2] Solution-phase parallel synthesis and evaluation of anticonvulsant activity of N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides. European Journal of Medicinal Chemistry, 2008. View Source
